

An In-Depth Technical Guide to the Chemical Properties of Benzamide-15N

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Compound of Interest

Compound Name: Benzamide-15N

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide-15N is a stable isotope-labeled version of benzamide, an organic compound with significant applications in medicinal chemistry and as a synthetic intermediate.^{[1][2]} The incorporation of the nitrogen-15 (^{15}N) isotope provides a valuable tool for researchers, enabling a range of analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to trace the molecule's fate in chemical and biological systems. This guide provides a comprehensive overview of the chemical properties of **Benzamide-15N**, detailed experimental protocols, and its role as a PARP inhibitor.

Chemical and Physical Properties

Benzamide-15N is a white to pale cream crystalline solid or powder at room temperature. The key physical and chemical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ CO ¹⁵ NH ₂	
Molecular Weight	122.13 g/mol	[3]
CAS Number	31656-62-9	
Melting Point	125-128 °C	
Appearance	White to pale cream solid/powder	
Isotopic Purity	≥98 atom % ¹⁵ N	
Assay	≥99% (CP)	

Solubility

The solubility of unlabeled benzamide has been quantitatively determined in various solvents at different temperatures. These values provide a strong indication of the expected solubility of **Benzamide-15N**.

Solvent	Temperature (°C)	Solubility (g/100g solvent)
Water	25	~0.3
Methanol	25	~15
Ethanol	25	~8
Acetone	25	~12
Ethyl Acetate	25	~2

Note: Data is for unlabeled benzamide and serves as a close approximation for **Benzamide-15N**.

Spectroscopic Data

Due to the isotopic labeling, the spectroscopic data for **Benzamide-15N**, particularly its ^{15}N NMR and mass spectrum, are distinct from its unlabeled counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (DMSO- d_6 , 400 MHz): The proton NMR spectrum is expected to be very similar to that of unlabeled benzamide. The aromatic protons typically appear in the range of δ 7.4-8.0 ppm. The two amide protons will be split by the ^{15}N nucleus, resulting in a doublet.

- δ ~7.4-7.6 (m, 3H, Ar-H)
- δ ~7.9 (m, 2H, Ar-H)
- δ ~8.0 (d, 2H, $^{15}\text{NH}_2$)[4]

^{13}C NMR (DMSO- d_6 , 100 MHz): The carbon NMR spectrum will also be very similar to unlabeled benzamide. The carbonyl carbon will show coupling to the ^{15}N nucleus.

- δ ~127.5 (Ar-C)
- δ ~128.3 (Ar-C)
- δ ~131.5 (Ar-C)
- δ ~133.7 (Ar-C, ipso)
- δ ~168.0 (d, C=O)[5][6]

^{15}N NMR: The ^{15}N chemical shift for primary amides typically falls in the range of 110-120 ppm. [7][8] The exact chemical shift would need to be determined experimentally.

Mass Spectrometry

The mass spectrum of **Benzamide-15N** will show a molecular ion peak (M^+) at m/z 122, which is one mass unit higher than that of unlabeled benzamide (m/z 121).[9][10][11] The fragmentation pattern is expected to be similar to unlabeled benzamide, with major fragments corresponding to the loss of the amide group.

Infrared (IR) Spectroscopy

The IR spectrum of **Benzamide-15N** will exhibit characteristic amide and aromatic absorptions. The N-H stretching vibrations will be shifted to a lower frequency compared to unlabeled benzamide due to the heavier ^{15}N isotope.

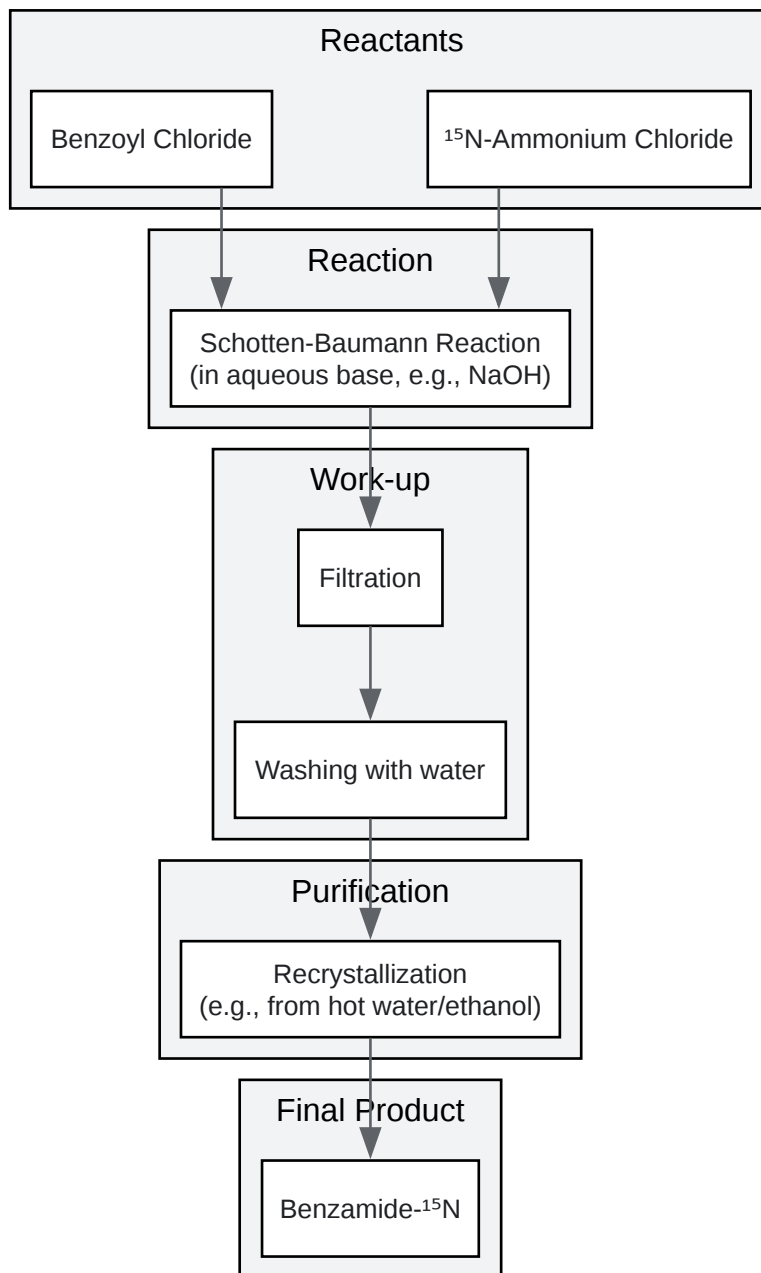
- $\sim 3400\text{ cm}^{-1}$ (N-H stretch, asymmetric)
- $\sim 3200\text{ cm}^{-1}$ (N-H stretch, symmetric)
- $\sim 1650\text{ cm}^{-1}$ (C=O stretch, Amide I)
- $\sim 1600\text{ cm}^{-1}$ (N-H bend, Amide II)
- $\sim 1400\text{-}1500\text{ cm}^{-1}$ (C=C stretch, aromatic)
- $\sim 700\text{-}800\text{ cm}^{-1}$ (C-H bend, aromatic)[12][13]

Experimental Protocols

Synthesis of Benzamide-15N

A common method for the synthesis of **Benzamide-15N** involves the reaction of benzoyl chloride with a ^{15}N -labeled ammonia source, such as ^{15}N -ammonium chloride ($^{15}\text{NH}_4\text{Cl}$).

Workflow for Synthesis of **Benzamide-15N**

Synthesis of Benzamide- ^{15}N 

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Caption: A typical workflow for the synthesis of Benzamide- ^{15}N .

Detailed Protocol:

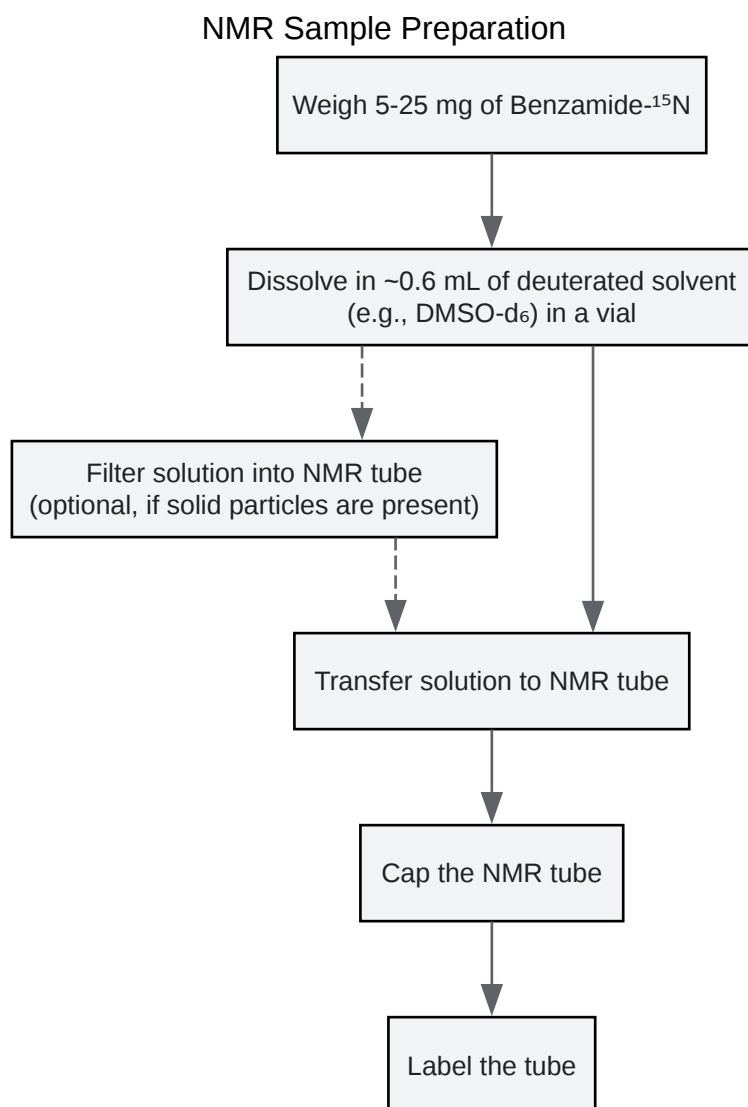
- In a well-ventilated fume hood, dissolve a molar equivalent of ^{15}N -ammonium chloride in a suitable amount of aqueous sodium hydroxide solution (e.g., 2 M).

- Cool the solution in an ice bath.
- Slowly add one molar equivalent of benzoyl chloride dropwise to the cold, stirring solution.
- Continue stirring vigorously for 15-20 minutes. A white precipitate of **Benzamide-15N** will form.
- Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and salts.
- Purify the crude product by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture.
- Dry the purified crystals under vacuum to yield pure **Benzamide-15N**.

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Workflow for NMR Sample Preparation



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Caption: A general workflow for preparing an NMR sample of Benzamide-¹⁵N.

Detailed Protocol:

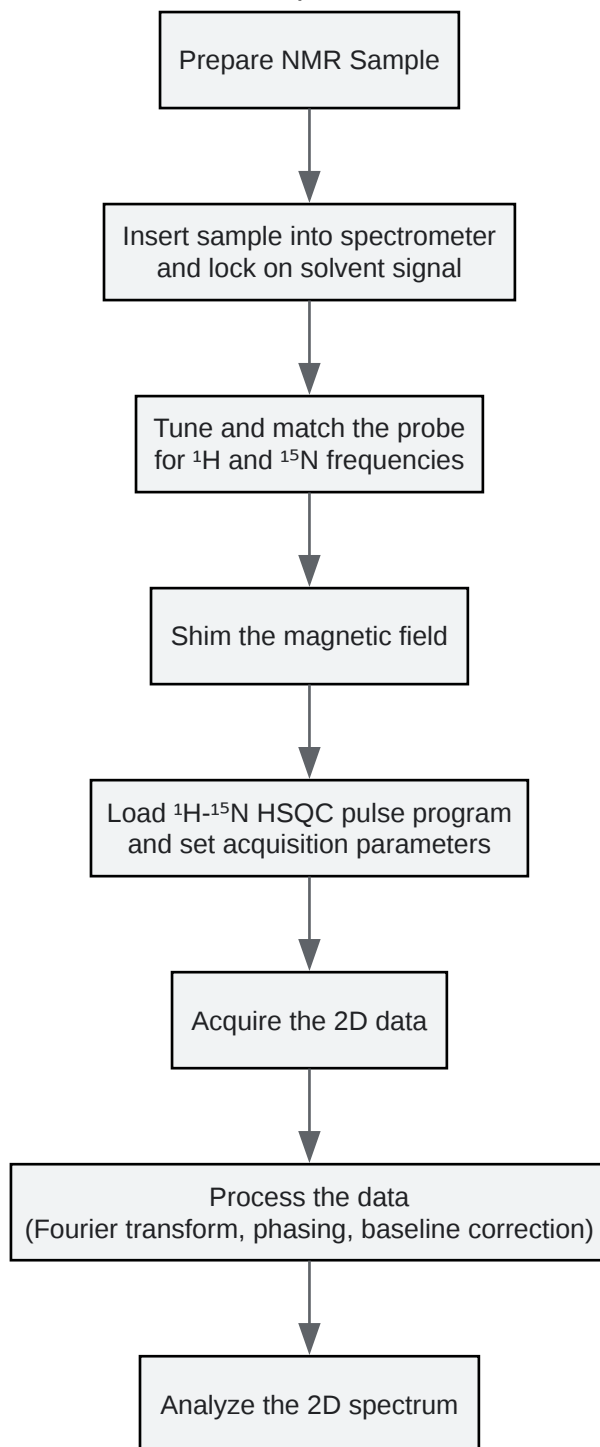
- Weigh approximately 5-25 mg of **Benzamide-¹⁵N** into a small, clean vial.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.
- Gently swirl or vortex the vial to ensure the sample is completely dissolved.

- If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[18] Otherwise, directly transfer the solution into the NMR tube using a clean pipette.
- Cap the NMR tube securely and label it appropriately.

^1H - ^{15}N HSQC NMR Spectroscopy

The ^1H - ^{15}N Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool for correlating the chemical shifts of protons directly bonded to ^{15}N nuclei.

Workflow for ^1H - ^{15}N HSQC Experiment

^1H - ^{15}N HSQC Experiment Workflow

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Caption: A generalized workflow for acquiring a ^1H - ^{15}N HSQC spectrum.

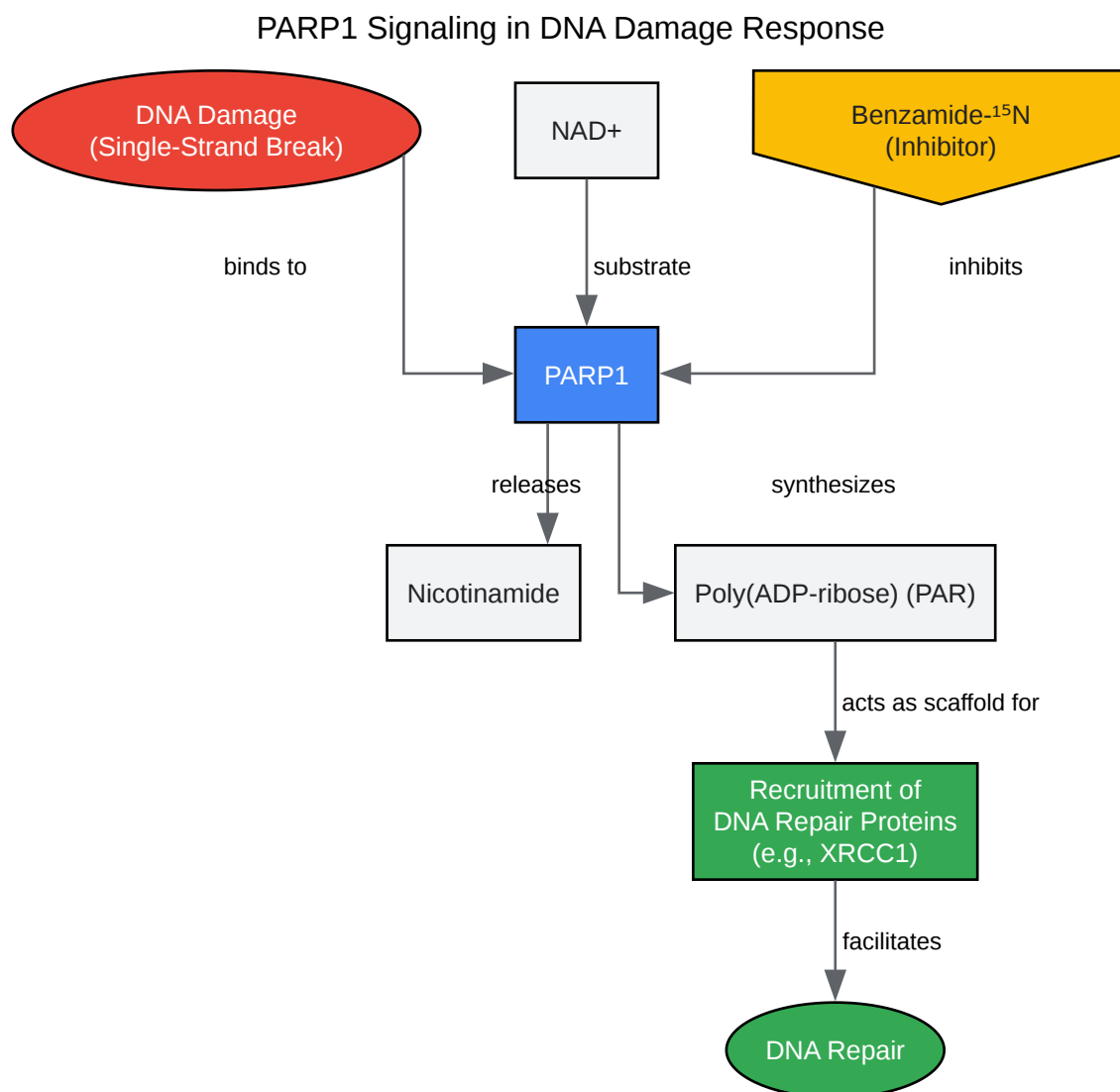
Detailed Protocol:

- Prepare a sample of **Benzamide-15N** in a suitable deuterated solvent as described above.
- Insert the sample into the NMR spectrometer and lock the field on the deuterium signal of the solvent.
- Tune and match the NMR probe for both the ^1H and ^{15}N frequencies.
- Shim the magnetic field to obtain optimal resolution.
- Load a standard ^1H - ^{15}N HSQC pulse sequence (e.g., hsqcetf3gp on a Bruker spectrometer).
[\[19\]](#)
- Set the appropriate spectral widths for both the ^1H and ^{15}N dimensions to encompass the expected chemical shifts.
- Set the number of scans and other acquisition parameters based on the sample concentration.
- Acquire the 2D data.
- Process the raw data using appropriate software, including Fourier transformation, phasing, and baseline correction.
- The resulting 2D spectrum will show a correlation peak for each proton attached to the ^{15}N atom.

Role as a PARP Inhibitor and Signaling Pathway

Benzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP1.[\[2\]](#) PARP1 is a key enzyme in the DNA damage response (DDR) pathway.[\[20\]\[21\]](#) Upon DNA damage, PARP1 binds to single-strand breaks and synthesizes poly(ADP-ribose) (PAR) chains on itself and other target proteins.[\[22\]\[23\]](#) This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating DNA repair.[\[24\]](#) By inhibiting PARP1, benzamide can disrupt this repair process, which is a strategy used in cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways like BRCA mutations (synthetic lethality).

PARP1 Signaling Pathway in DNA Damage Response



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Caption: Simplified PARP1 signaling pathway in response to DNA damage and its inhibition by Benzamide-¹⁵N.

Conclusion

Benzamide-15N is a valuable tool for researchers in chemistry and drug development. Its well-defined chemical and physical properties, combined with the analytical advantages conferred by the ¹⁵N label, make it ideal for a variety of studies. This guide provides the essential information and protocols needed to effectively utilize **Benzamide-15N** in a research setting, from its synthesis and characterization to its application in studying important biological pathways.

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